Fmoc-D-Asp(OtBu)-OH

Catalog No.
S726509
CAS No.
112883-39-3
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Asp(OtBu)-OH

CAS Number

112883-39-3

Product Name

Fmoc-D-Asp(OtBu)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1

InChI Key

FODJWPHPWBKDON-LJQANCHMSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-D-Asp(OtBu)-OH, also known as N-alpha-Fmoc-D-aspartic acid beta-t-butyl ester, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by amide bonds and play crucial roles in various biological processes. Fmoc-D-Asp(OtBu)-OH incorporates the D-enantiomer of Aspartic acid (D-Asp) into the peptide chain, which can be essential for creating specific functionalities or structures not achievable with L-Asp []. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group (N-terminus) of the D-Asp residue, allowing for selective deprotection and controlled chain elongation during peptide synthesis [].

Creation of D-peptides:

Fmoc-D-Asp(OtBu)-OH is particularly valuable for synthesizing D-peptides, which are peptides composed primarily of D-amino acids. D-peptides have gained increasing interest in research due to their unique properties, including:

  • Enhanced stability against enzymatic degradation compared to L-peptides [].
  • Specific biological activities not observed in their L-peptide counterparts [].
  • Potential therapeutic applications in various disease areas, such as cancer and neurodegenerative disorders [].

Fmoc-D-Aspartic Acid tert-Butyl Ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a derivative of the amino acid aspartic acid. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain carboxyl group. The compound has the molecular formula C23H25NO6 and a molecular weight of 411.5 g/mol. This compound is widely utilized in peptide synthesis due to its stability and ease of handling under standard synthetic conditions .

Typical of amino acids, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed using basic conditions, typically with piperidine, allowing for the formation of peptide bonds with other amino acids. The tert-butyl ester can be hydrolyzed under acidic or basic conditions, releasing the aspartic acid residue for further reactions .

One notable reaction involving Fmoc-D-Asp(OtBu)-OH is the formation of aspartimide under strong basic conditions. This intermediate can either revert to the desired peptide or form a beta-peptide, which may complicate synthesis if not properly controlled. To mitigate this, additives such as formic acid can be included during Fmoc removal to suppress aspartimide formation .

The synthesis of Fmoc-D-Asp(OtBu)-OH typically involves the following steps:

  • Protection of Aspartic Acid: The amino group of D-aspartic acid is protected with an Fmoc group using Fmoc chloride in a suitable solvent.
  • Formation of tert-Butyl Ester: The carboxylic acid group is then reacted with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.
  • Purification: The product is purified through techniques such as chromatography to ensure high purity suitable for peptide synthesis.

These steps allow for the efficient production of Fmoc-D-Asp(OtBu)-OH for use in various applications .

Fmoc-D-Asp(OtBu)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in the construction of peptides via solid-phase methods.
  • Research: It is utilized in studies related to neurobiology and pharmacology due to its structural similarity to naturally occurring amino acids.
  • Drug Development: Compounds synthesized from Fmoc-D-Asp(OtBu)-OH may lead to novel therapeutic agents targeting neurological disorders .

Several compounds are structurally similar to Fmoc-D-Asp(OtBu)-OH, including:

  • Fmoc-L-Aspartic Acid tert-Butyl Ester: Similar structure but features L-aspartic acid instead of D-aspartic acid.
  • Fmoc-D-Glutamic Acid tert-Butyl Ester: Shares the Fmoc protection and tert-butyl ester but differs by having glutamic acid.
  • Fmoc-D-Aspartic Acid Methyl Ester: Contains a methyl ester instead of a tert-butyl ester.

Comparison Table

Compound NameStructure TypeUnique Features
Fmoc-D-Aspartic Acid tert-Butyl EsterD-isomer with tert-butyl esterUsed for specific studies involving D-aspartate
Fmoc-L-Aspartic Acid tert-Butyl EsterL-isomer with tert-butyl esterCommonly used in general peptide synthesis
Fmoc-D-Glutamic Acid tert-Butyl EsterD-isomer with glutamic structureUsed for different biological applications
Fmoc-D-Aspartic Acid Methyl EsterD-isomer with methyl esterOffers different reactivity profiles

Each compound serves distinct purposes in research and synthesis, highlighting the unique role of Fmoc-D-Asp(OtBu)-OH in peptide chemistry due to its specific stereochemistry and functional groups .

XLogP3

3.5

Sequence

X

Dates

Modify: 2023-08-15

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